3'-Ethyl 5'-prop-2-en-1-yl 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
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Overview
Description
3’-Ethyl 5’-prop-2-en-1-yl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique spiro structure, combines the indole and pyran moieties, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of 3’-Ethyl 5’-prop-2-en-1-yl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include bromine for bromination, ethyl and prop-2-en-1-yl groups for alkylation, and various catalysts to facilitate the cyclization process . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Medicine: Its potential therapeutic applications include treatments for viral infections, cancer, and bacterial infections.
Mechanism of Action
The mechanism of action of 3’-Ethyl 5’-prop-2-en-1-yl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with various molecular targets. The indole moiety is known to bind to multiple receptors, including serotonin and dopamine receptors, which can modulate neurotransmitter activity. The compound’s bromine and amino groups may also interact with enzymes and proteins, affecting their function and leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
5-Bromo-1H-indole-2-carboxylate: Known for its antiviral activity.
3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one: Demonstrates significant COX-1 and COX-2 inhibitory activity.
Indole-3-acetic acid: A plant hormone with various biological activities.
Compared to these compounds, 3’-Ethyl 5’-prop-2-en-1-yl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate stands out due to its unique spirocyclic structure, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C20H19BrN2O6 |
---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
3-O'-ethyl 5-O'-prop-2-enyl 2'-amino-5-bromo-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C20H19BrN2O6/c1-4-8-28-17(24)14-10(3)29-16(22)15(18(25)27-5-2)20(14)12-9-11(21)6-7-13(12)23-19(20)26/h4,6-7,9H,1,5,8,22H2,2-3H3,(H,23,26) |
InChI Key |
AEOAJKGHNNIYCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C12C3=C(C=CC(=C3)Br)NC2=O)C(=O)OCC=C)C)N |
Origin of Product |
United States |
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